![molecular formula C10H11NO B3021126 2-Ethoxy-1H-indole CAS No. 1009-27-4](/img/structure/B3021126.png)
2-Ethoxy-1H-indole
Overview
Description
2-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
The synthesis of 2-Ethoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
Indole derivatives, including 2-ethoxy-1H-indole, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain indole derivatives can induce apoptosis and cell cycle arrest in cancer cells by targeting key biological pathways such as tubulin polymerization .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
This compound | HCT-116 (Colon) | Tubulin polymerization inhibitor | TBD |
Indole-3-carbinol | Breast Cancer | Modulates estrogen metabolism | TBD |
Sunitinib | Renal Cell Carcinoma | Tyrosine kinase inhibition | TBD |
Neuroprotective Effects
Recent studies have indicated that indole derivatives may also possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new drugs with enhanced efficacy and safety profiles .
Table 2: Synthetic Reactions Involving this compound
Reaction Type | Product Type | Conditions |
---|---|---|
N-Alkylation | Alkylated Indoles | Base-catalyzed reactions |
Condensation with Aldehydes | Indole-based Heterocycles | Acidic conditions |
Multicomponent Reactions | Diverse Heterocyclic Compounds | One-pot synthesis |
Antimicrobial Properties
Indole derivatives have shown promising antimicrobial activities against various pathogens. The incorporation of an ethoxy group enhances the lipophilicity of the compound, potentially improving its penetration through microbial membranes .
Anti-inflammatory Effects
Research has also suggested that indole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of a series of indole derivatives, including this compound, demonstrated significant antiproliferative activity against HCT-116 colon cancer cells. The mechanism involved the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis .
Case Study: Neuroprotective Mechanisms
Another investigation into the neuroprotective effects of indole derivatives revealed that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, suggesting their potential utility in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of 2-Ethoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivative being studied .
Comparison with Similar Compounds
2-Ethoxy-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Vincristine and Vinblastine: Potent anti-tumor drugs derived from indole alkaloids.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Biological Activity
2-Ethoxy-1H-indole is a derivative of indole, a well-known heterocyclic compound with significant biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Chemical Formula : C₉H₉NO
- Molecular Weight : 151.17 g/mol
- IUPAC Name : 2-Ethoxyindole
The presence of the ethoxy group enhances its lipophilicity, which can influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. This compound has been evaluated for its efficacy against various microbial strains. In a study evaluating indole derivatives, compounds similar to this compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Microbial Strain | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 14 mm |
Anticancer Activity
Indole derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells. Studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that an indole derivative exhibited an IC₅₀ value of 5 μM against MDA-MB-231 breast cancer cells .
Mechanism of Action :
- Induction of apoptosis through the activation of caspases.
- Inhibition of key signaling pathways involved in cell proliferation, such as the ERK/MAPK pathway .
Neuroprotective Effects
Emerging evidence suggests that indole derivatives may possess neuroprotective properties. A study highlighted that certain indole compounds could protect neuronal cells from oxidative stress-induced damage . This property is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
-
Antibacterial Evaluation :
A series of indole derivatives, including this compound, were synthesized and tested for antibacterial activity against a panel of pathogens. The results indicated that modifications to the indole core significantly influenced antibacterial potency . -
Anticancer Screening :
In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines. The compound was found to induce G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2-ethoxy-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJIEFLJHCIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484559 | |
Record name | 1H-Indole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-27-4 | |
Record name | 1H-Indole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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